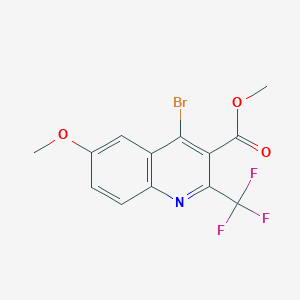

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H9BrF3NO3 |

|---|---|

Molecular Weight |

364.11 g/mol |

IUPAC Name |

methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9BrF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |

InChI Key |

GOVSKRISCFQHPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

Key Starting Material: 2,6-dichloro-3-trifluoromethylpyridine or related derivatives serve as the core substrate for quinoline ring construction and functionalization.

Nucleophilic Aromatic Substitution: The initial step often involves regioselective nucleophilic substitution on dichloropyridine derivatives to introduce methoxy and amino groups. For example, selective substitution of chlorine at position 6 with methoxide anion under controlled temperature conditions (around -30 °C) in polar aprotic solvents like DMF is reported to yield 6-methoxy derivatives with high regioselectivity (>90%).

Formation of the Quinoline Core

Cyclization: The quinoline ring is typically formed via cyclization reactions involving anilines or aryl amines and suitable electrophilic partners. Formal [4 + 2]-cycloaddition between N-aryliminium ions and alkynes can be employed to build the quinoline scaffold regioselectively.

Regioselective Bromination: Introduction of the bromine atom at the 4-position is achieved by electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions, ensuring regioselectivity to avoid substitution at other positions.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at position 2 is either present in the starting pyridine derivative or introduced via trifluoromethylation reagents such as Togni reagents or Ruppert-Prakash reagents, depending on the synthetic pathway. When starting from 2,6-dichloro-3-trifluoromethylpyridine, the trifluoromethyl group is already installed, simplifying downstream synthesis.

Esterification at Position 3

- The carboxylate group at position 3 is introduced via esterification of the corresponding carboxylic acid or by direct functionalization of the pyridine ring with ester groups. Methyl ester formation is commonly done by treatment with methanol under acidic or basic catalysis or by using methylating agents on carboxylate intermediates.

Purification and Characterization

Purification is typically performed by recrystallization or column chromatography on silica gel using solvents such as ethyl acetate and petroleum ether mixtures.

Characterization methods include NMR spectroscopy (^1H and ^13C), mass spectrometry (MS), and IR spectroscopy to confirm the structure and purity.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,6-Dichloro-3-trifluoromethylpyridine + sodium methoxide in DMF at -30 °C | Selective substitution at position 6 with methoxy group |

| 2 | Cyclization ([4 + 2] cycloaddition) | N-aryliminium ion + 1-bromoalkyne, acid-promoted | Formation of quinoline core with regioselective bromination |

| 3 | Bromination | NBS or Br2 under controlled conditions | Introduction of bromine at position 4 |

| 4 | Esterification | Methanol, acid/base catalysis | Formation of methyl ester at position 3 |

| 5 | Purification | Recrystallization or silica gel chromatography | Isolation of pure methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |

Research Findings and Yields

The regioselective nucleophilic substitution step achieves yields up to 87% for methoxy substitution.

Cyclization and bromination steps generally provide good to excellent yields (70-90%) with high regioselectivity.

Overall synthetic routes reported achieve moderate to high overall yields (~50-65%) depending on scale and purification methods.

The use of trifluoromethylated pyridine starting materials streamlines the process by avoiding late-stage trifluoromethylation, which can be challenging.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation and N-bromosuccinimide (NBS) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its efficacy against various bacterial strains. A study demonstrated that this compound showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that this compound induced apoptosis in cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, indicating its potential as a therapeutic agent in oncology .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can act as a reagent in several organic reactions, such as the formation of heterocycles and the introduction of trifluoromethyl groups into organic substrates. Its reactivity profile enhances its utility in synthetic chemistry, particularly in developing novel compounds with enhanced biological activities .

Material Science

Fluorescent Materials

this compound has been explored for use in creating fluorescent materials. The presence of the trifluoromethyl group contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have shown that films made from this compound exhibit strong fluorescence under UV light, making them ideal candidates for optoelectronic applications .

- Antimicrobial Study : In a comparative study of quinoline derivatives, this compound was tested against a panel of microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that treatment with this compound resulted in a significant reduction in cell viability (70%) in breast cancer cell lines after 48 hours of exposure, compared to control groups .

- Synthesis Applications : In synthetic chemistry, this compound has been utilized as a key intermediate for synthesizing novel quinoline derivatives with enhanced biological activity, demonstrating its importance in drug discovery processes .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Key Positions

The quinoline scaffold’s biological and chemical properties are highly sensitive to substituent modifications. Below is a comparative analysis of substituents at positions 4, 6, and 2:

Position 4 :

- Enhances hydrophobic interactions in protein binding .

- Chlorine (Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate): Smaller than bromine, leading to reduced steric hindrance but weaker electron-withdrawing effects. This may lower reactivity in cross-coupling reactions .

- Hydroxy (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate): Increases polarity and hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Position 6 :

- Methoxy (Target Compound) : Electron-donating, improving solubility and directing electrophilic substitution to position 5 or 5.

- Trifluoromethoxy (4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline): Strongly electron-withdrawing, enhancing electrophilicity and resistance to oxidative degradation .

- Trifluoromethyl (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate): Increases lipophilicity and stabilizes the molecule against metabolic oxidation .

Position 2 :

Functional Group Modifications

Ester Groups :

- Methyl Ester (Target Compound) : Higher lipophilicity compared to ethyl esters, favoring blood-brain barrier penetration.

- Ethyl Ester (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate): Slightly more hydrolytically stable but less lipophilic .

Sulfur-Containing Groups :

- Methylthio (Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate): Introduces nucleophilic reactivity at sulfur, enabling further alkylation or oxidation .

Physicochemical and Spectroscopic Properties

Key data for select analogues:

Biological Activity

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H9BrF3NO3 |

| Molecular Weight | 364.11 g/mol |

| IUPAC Name | This compound |

| InChI Key | GOVSKRISCFQHPD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F |

The biological activity of this compound is largely attributed to its structural components. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. The bromine and methoxy groups facilitate hydrogen bonding and other interactions that can modulate biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, quinoline derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of quinoline derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential as a therapeutic agent against resistant bacterial strains.

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer properties. The compound's interaction with specific molecular targets involved in cancer pathways has been a focal point of research.

Research Findings on Anticancer Activity

- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- Synergistic Effects : Studies indicate that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy of treatment regimens.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.